![molecular formula C16H17N5O4 B6528900 2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 946212-62-0](/img/structure/B6528900.png)
2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
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Description
The compound “2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid” is also known as PRL-8-53 . It is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .
Molecular Structure Analysis
The molecular structure of PRL-8-53 includes a benzyl group attached to an amine functional group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to this compound, are known to be colorless, crystalline substances . They have high melting points (200-300°C) due to ionic properties . The carboxylic acids have pKa’s near 4.5, and the conjugate acid of the amine has a pKa of 10 .Mechanism of Action
Safety and Hazards
PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg . PRL-8-53 displays spasmolytic effects .
properties
IUPAC Name |
2-[8-[benzyl(methyl)amino]-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-19(8-10-6-4-3-5-7-10)15-17-13-12(21(15)9-11(22)23)14(24)18-16(25)20(13)2/h3-7H,8-9H2,1-2H3,(H,22,23)(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIAKDSYUIJQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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